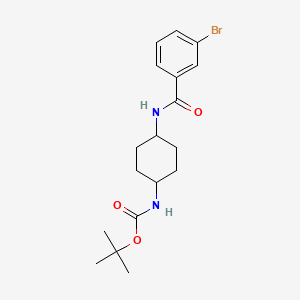

![molecular formula C14H17NO2 B2737228 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 51924-59-5](/img/structure/B2737228.png)

3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

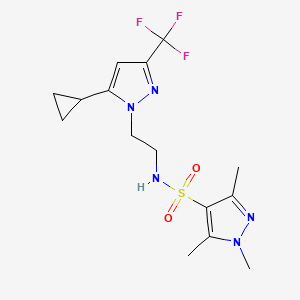

“3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . This compound is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, Schiff bases can be synthesized from the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexenone ring substituted with a dimethyl group and an amino group linked to a hydroxyphenyl group .Applications De Recherche Scientifique

Crystal and Molecular Docking Studies

This compound's crystal structure has been determined using single crystal X-ray diffraction, and its anticancer properties have been explored through molecular docking studies with the focal adhesion kinase (FAK) domain. The compound exhibited bacterial inhibition at lower to moderate concentrations, suggesting potential as a pharmaceutical agent with anticancer and antibacterial activities (M. Kokila, K. Kiran, G. Ramakrishna, 2017).

Synthesis and Environmental Application

A study on the one-pot three-component synthesis of this compound under ultrasound irradiation highlighted its environmental friendliness due to high yields, mild reaction conditions, and simple work-up procedures. This method presents an efficient alternative for the synthesis of thioether derivatives of the compound, indicating its utility in green chemistry applications (Ya-li Song, Yun-fang Dong, Fan Wu, Tao Yang, Gengliang Yang, 2015).

Antimicrobial Activity

The antimicrobial activity of derivatives of this compound has been documented, with certain derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).

Modification and Cross-Linking in Polymers

Research has also focused on modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives of this compound. These modifications have led to enhanced thermal stability and biological activities, opening avenues for medical applications (H. M. Aly, H. L. A. El-Mohdy, 2015).

Antioxidative, Antimicrobial, and Cytotoxic Activities

Derivatives of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one have been synthesized and evaluated for their antioxidative, antimicrobial, and cytotoxic activities. These studies highlight the compound's potential as an antioxidant and antimicrobial agent, with significant implications for its use in pharmaceutical and chemical industries (Amra Dzabic, Samija Muratović, Elma Veljović, A. Softić, E. Dautović, M. Husejnović, E. Horozić, A. Smajlović, 2020).

Orientations Futures

The future directions for “3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” could involve further exploration of its potential biological activities, given the diverse range of activities exhibited by similar compounds . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and safety profile.

Propriétés

IUPAC Name |

3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-14(2)8-10(7-11(16)9-14)15-12-5-3-4-6-13(12)17/h3-7,15,17H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZHRRULCDUFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)

![1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2737148.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)

![2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2737153.png)

![4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2737156.png)

![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)

![3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B2737163.png)

![[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methanol](/img/structure/B2737164.png)

![9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2737167.png)